molecular formula C16H15FN4OS B2698562 3-(2,4-dimethylthiazol-5-yl)-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide CAS No. 1187634-29-2

3-(2,4-dimethylthiazol-5-yl)-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide

Cat. No. B2698562
CAS RN: 1187634-29-2
M. Wt: 330.38
InChI Key: HMLWNLPZQYNGPU-UHFFFAOYSA-N
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Description

3-(2,4-dimethylthiazol-5-yl)-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide, also known as MTT, is a compound that has been widely used in scientific research. MTT is a yellow-colored compound that is often used as a cell viability indicator in various assays.

Scientific Research Applications

Antibacterial Activity and QSAR Studies

Novel analogs, including 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, have been synthesized and evaluated for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds displayed promising antibacterial properties at non-cytotoxic concentrations to mammalian Vero cell lines. The study also delved into quantitative structure–activity relationships (QSAR) to understand the molecular basis of their antimicrobial efficacy (Palkar et al., 2017).

Anticonvulsant Activity

Research on imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogs has explored their anticonvulsant activities. These analogs, developed from the potent anticonvulsant purine derivative, were tested for their efficacy against maximal electroshock-induced seizures in models, highlighting the therapeutic potential of fluoro-substituted benzyl compounds in epilepsy treatment (Kelley et al., 1995).

Antipsychotic Agents

The investigation into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents demonstrated that these compounds, including those with fluoro-substituted benzyl groups, possess an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic therapy with reduced side effects (Wise et al., 1987).

Cytotoxicity and Anticancer Activity

Compounds incorporating the 3-(2,4-dimethylthiazol-5-yl)-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide moiety have been evaluated for their cytotoxic activities against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential as anticancer agents. The study also covered the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which were tested for in vitro cytotoxic activity, indicating the significance of such compounds in the development of new cancer therapies (Hassan et al., 2014).

properties

IUPAC Name

5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-9-15(23-10(2)19-9)13-7-14(21-20-13)16(22)18-8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWNLPZQYNGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethylthiazol-5-yl)-N-(4-fluorobenzyl)-1H-pyrazole-5-carboxamide

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